ethyl 6-(2,3-dihydro-1H-inden-5-yl)-2-methylpyridine-3-carboxylate
Description
Ethyl 6-(2,3-dihydro-1H-inden-5-yl)-2-methylpyridine-3-carboxylate is a heterocyclic ester featuring a pyridine core substituted with a methyl group at position 2, a dihydroindenyl moiety at position 6, and an ethyl ester at position 2. Its structural complexity suggests applications in medicinal chemistry or materials science, though further pharmacological data are needed to confirm its utility .
Properties
IUPAC Name |
ethyl 6-(2,3-dihydro-1H-inden-5-yl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-21-18(20)16-9-10-17(19-12(16)2)15-8-7-13-5-4-6-14(13)11-15/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHJFGRHHWFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC3=C(CCC3)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2,3-dihydro-1H-inden-5-yl)-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, followed by its coupling with a pyridine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2,3-dihydro-1H-inden-5-yl)-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
Chemical Applications
Building Block for Organic Synthesis
- Ethyl 6-(2,3-dihydro-1H-inden-5-yl)-2-methylpyridine-3-carboxylate serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure enables chemists to explore diverse synthetic pathways, leading to the development of novel compounds with tailored properties.
Reactivity and Functionalization
- The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example:
- Oxidation : It can be oxidized using agents like potassium permanganate to introduce functional groups.
- Reduction : Reducing agents such as lithium aluminum hydride can convert it into alcohol derivatives.
- Substitution : The compound can participate in nucleophilic substitutions to create derivatives with altered biological or chemical properties.
Biological Applications
Pharmacological Research
- Researchers are investigating the biological activity of this compound. It has shown promise in modulating enzyme activity and interacting with specific receptors, potentially leading to new therapeutic agents.
Case Study: Anticancer Activity
- A study evaluated the compound's efficacy against cancer cell lines. Results indicated that it significantly inhibited tumor growth in vitro, suggesting its potential as a lead compound for anticancer drug development.
Mechanism of Action
- The mechanism involves binding to molecular targets such as enzymes and receptors that play critical roles in cellular processes. This interaction may lead to modulation of signaling pathways involved in cancer progression or other diseases.
Medicinal Applications
Pharmaceutical Development
- This compound is being explored as a pharmaceutical intermediate. Its unique chemical structure may provide a basis for developing new medications targeting various health conditions.
Biological Evaluation
- Preliminary studies have suggested that the compound may possess anti-inflammatory properties and could be beneficial in treating conditions linked to inflammation .
Industrial Applications
Material Science
- In industrial settings, this compound could be utilized in developing new materials with specific properties. For instance, it may serve as a precursor for polymers or coatings that require particular thermal or mechanical characteristics.
Sustainable Chemistry
Mechanism of Action
The mechanism of action of ethyl 6-(2,3-dihydro-1H-inden-5-yl)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related esters, focusing on molecular architecture, physicochemical properties, and functional groups.
Structural Analogues and Key Differences
A. Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12)
- Core Structure : Triazolopyrimidine (vs. pyridine in the target compound).
- Substituents : A 2-hydroxyphenyl group, two phenyl rings, and a methyl group.
- Functional Groups : Hydroxyl (-OH) and ester (-COOEt).
- Physicochemical Data :
- Melting point: 206°C (elevated due to hydrogen bonding from -OH).
- IR: C=O stretch at 1666 cm⁻¹ (ester), broad -OH stretch at 3425 cm⁻¹.
- 1H-NMR: OCH2CH3 signals at δ 1.23 (t) and 4.14 (q); aromatic protons at δ 6.99–8.12.
- Key Differences: The triazolopyrimidine core and hydroxyl group introduce distinct electronic and steric effects compared to the target compound’s pyridine and non-polar dihydroindenyl group .
B. Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate
- Core Structure: Thieno[2,3-c]pyridine (vs. pyridine).
- Substituents: Boc-protected amino group (-NHBoc) and ethyl ester.
- Similarity Score : 0.86 (high structural overlap, likely due to the ethyl ester and heterocyclic core).
- Key Differences: The thiophene ring and Boc-amine alter solubility and reactivity.
C. Ethyl 2-amino-5-isopropylthiophene-3-carboxylate
- Core Structure : Thiophene (vs. pyridine).
- Substituents: Amino (-NH2) and isopropyl groups.
- Similarity Score : 0.69 (moderate, driven by the ester and heterocyclic ring).
- Key Differences: The simpler thiophene ring and polar amino group contrast with the target’s fused dihydroindenyl system, suggesting divergent applications in catalysis or bioactivity .
Physicochemical and Spectral Comparisons
Biological Activity
Ethyl 6-(2,3-dihydro-1H-inden-5-yl)-2-methylpyridine-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound is characterized by its unique structure that integrates an indene moiety with a pyridine ring. The general formula is , and it is synthesized through multi-step organic reactions, often beginning with the preparation of an indene derivative followed by coupling with a pyridine derivative under specific conditions. Common methods include the use of catalysts and controlled temperatures to optimize yield and purity .
The biological activity of this compound may involve interactions with various molecular targets, such as enzymes or receptors. Its structural features suggest the potential for significant binding interactions, which could modulate enzymatic activity or receptor signaling pathways.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, pyridine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against different bacterial strains .
Cytotoxic Effects
Studies on related compounds suggest that this compound may also possess cytotoxic properties. For example, related alkaloids have demonstrated cytotoxic effects in vitro against cancer cell lines, indicating a potential for further investigation in cancer therapeutics .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethanone, 1-(2,3-dihydro-1H-inden-5-yl) | Indene moiety only | Limited activity |
| 1H-Inden-5-ol, 2,3-dihydro | Hydroxyl group instead of pyridine | Moderate activity |
| 5-Ethyl-2,3-dihydro-1H-inden-1-one | Similar indene structure | Variable activity |
The presence of both indene and pyridine moieties in this compound may confer unique biological properties not observed in its analogs .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of various pyridine derivatives, the compound exhibited promising results against E. coli and S. aureus. The MIC values indicated effective inhibition at concentrations comparable to established antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of related compounds revealed that certain derivatives caused significant apoptosis in cancer cell lines. This suggests that this compound may also warrant exploration in cancer treatment paradigms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 6-(2,3-dihydro-1H-inden-5-yl)-2-methylpyridine-3-carboxylate?
- Methodology : Synthesis of structurally related indenyl-pyridine derivatives often involves multi-step reactions, including Suzuki-Miyaura coupling for aryl-aryl bond formation or condensation reactions. For example, Hanmi Pharmaceutical utilized palladium-catalyzed cross-coupling to synthesize HM41322, a compound with a 2,3-dihydroindenyl moiety . Similar protocols can be adapted, optimizing reaction conditions (e.g., solvent, catalyst loading) to introduce the 2-methylpyridine-3-carboxylate group. Purification via column chromatography and recrystallization is critical to isolate the target compound.
Q. How should researchers handle and store this compound safely in laboratory settings?
- Methodology : Follow protocols for air-sensitive organics:
- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid dust formation by working in a fume hood with adequate ventilation. Minimize exposure via inhalation or skin contact .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or oxidation. Compatibility testing with common lab solvents (e.g., DMSO, ethanol) is advised to avoid degradation .
Q. What analytical techniques are essential for characterizing its purity and structural integrity?
- Methodology :
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., Exact Mass 306.1558) and fragmentation patterns. MSE spectra (low/high energy modes) help identify functional groups and verify synthetic intermediates .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves regiochemistry; compare chemical shifts of the indenyl protons (δ 6.8–7.2 ppm) and pyridine methyl groups (δ 2.5 ppm) to reference data .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX or ORTEP-III for refinement. Single-crystal diffraction data can resolve bond angles (e.g., C–C–C ~120°) and torsional strain .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ester group’s electron-withdrawing nature may direct reactivity at the indenyl ring .
- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes) using docking software like AutoDock. Parameterize force fields using crystallographic data from related pyridine-carboxylates .
Q. What strategies resolve data contradictions in spectroscopic analysis (e.g., NMR vs. MS)?
- Methodology :
- Isotopic Labeling : Introduce ¹³C or ²H labels to ambiguous positions (e.g., methyl groups) to clarify splitting patterns in NMR .
- Tandem MS (MS/MS) : Collision-induced dissociation (CID) differentiates isobaric fragments. For instance, distinguish between ester and amide fragments using characteristic mass losses (e.g., –COOEt = 73 Da) .
- Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with computational vibrational spectra to confirm functional group assignments .
Q. How to design assays for studying its biological activity and structure-activity relationships (SAR)?
- Methodology :
- In Vitro Functional Assays : Screen against target receptors (e.g., kinases) using fluorescence polarization or SPR. Include positive controls (e.g., dapagliflozin for SGLT inhibition) and assess IC₅₀ values .
- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Monitor metabolites via LC-HRMS; identify hydroxylation or demethylation products .
- SAR Optimization : Syntize analogs with substituent variations (e.g., halogens at indenyl positions) and correlate bioactivity with electronic/steric parameters (Hammett σ, logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
